N-(3-methylphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
N-(3-methylphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyridazine core substituted with a piperazine ring and a sulfanyl-linked acetamide group.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5OS/c1-18-5-3-7-20(15-18)25-23(30)17-31-24-10-9-22(26-27-24)29-13-11-28(12-14-29)21-8-4-6-19(2)16-21/h3-10,15-16H,11-14,17H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQIKXKXTSNHAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)N3CCN(CC3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones, which can be further modified to introduce the piperazine and sulfanylacetamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic viability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
N-(3-methylphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Variations
The compound shares a scaffold with several analogs documented in the evidence, differing primarily in substituent groups and heterocyclic arrangements. Below is a comparative analysis:
Table 1: Comparison of Structural and Physicochemical Properties
*Estimated based on structural similarity to analogs in .
Key Observations:
Core Heterocycles :
- The target compound’s pyridazine core contrasts with imidazothiazole (5k) or pyrimidine (AMG628) in analogs, which may alter electronic properties and binding affinities.
- Sulfanyl (-S-) linkages (target compound, ) vs. sulfonyl (-SO2-) groups () influence electron density and metabolic stability. Sulfonyl groups are more polar and resistant to oxidation compared to sulfanyl .
Halogenated substituents (e.g., Cl in 5l, F in AMG628) are associated with increased binding affinity and metabolic stability but may introduce toxicity risks.
Molecular Weight and Solubility :
Hypothetical Pharmacological Implications
- Piperazine Motif : The piperazine ring in the target compound and analogs (e.g., 5k, AMG628) is often linked to serotonin or dopamine receptor modulation . The 3-methylphenyl group may favor σ-receptor interactions, as seen in structurally related antipsychotics.
- Sulfanyl vs. Sulfonyl Linkages : Sulfanyl groups (target compound, ) are prone to oxidation, which could shorten half-life compared to sulfonyl-containing analogs (). However, this may also enable prodrug strategies.
- Thiadiazole vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
